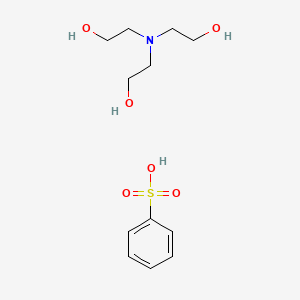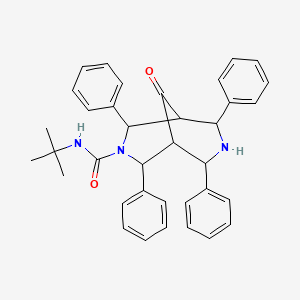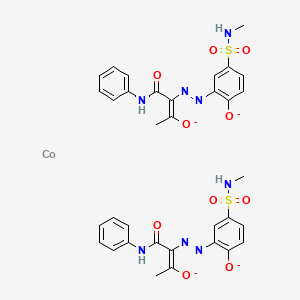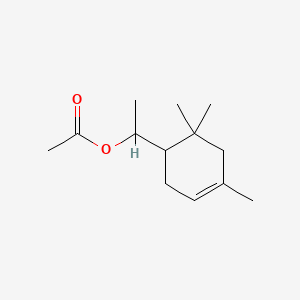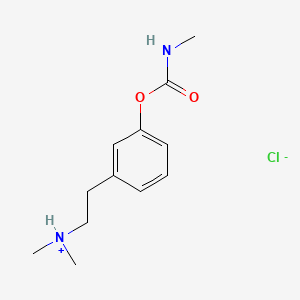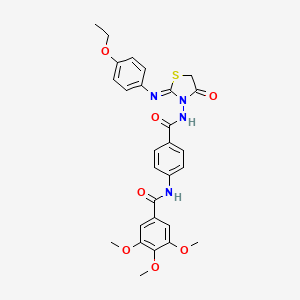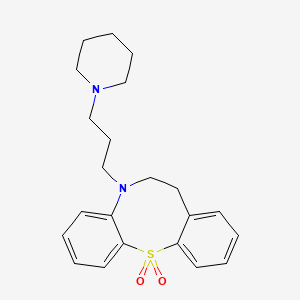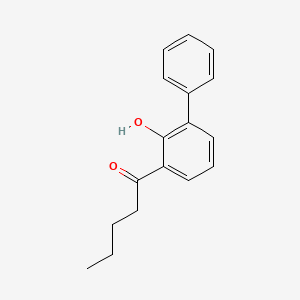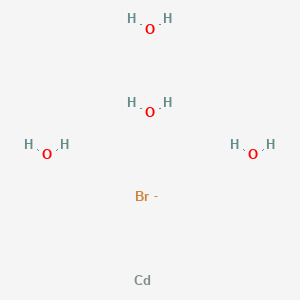
Cadmium;bromide;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium bromide tetrahydrate is an inorganic compound with the chemical formula CdBr₂·4H₂O. It is a white, hygroscopic solid that can be obtained as a mono- and tetrahydrate. This compound is known for its limited applications but plays a significant role in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium bromide is typically prepared by heating cadmium with bromine vapor. The tetrahydrate form is obtained by crystallizing the dibromide from an aqueous solution. The reaction can be summarized as follows: [ \text{Cd} + \text{Br}_2 \rightarrow \text{CdBr}_2 ] [ \text{CdBr}_2 + 4\text{H}_2\text{O} \rightarrow \text{CdBr}_2·4\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of cadmium bromide tetrahydrate involves the controlled reaction of cadmium metal with bromine vapor, followed by crystallization from an aqueous solution to obtain the tetrahydrate form. The process ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Cadmium bromide tetrahydrate undergoes various chemical reactions, including:
Oxidation: Cadmium bromide can be oxidized to form cadmium oxide.
Reduction: It can be reduced to elemental cadmium.
Substitution: Cadmium bromide can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metals like zinc.
Substitution: Reagents like silver nitrate for bromide ion substitution.
Major Products:
Oxidation: Cadmium oxide (CdO).
Reduction: Elemental cadmium (Cd).
Substitution: Formation of new cadmium compounds with different anions.
Scientific Research Applications
Cadmium bromide tetrahydrate has several applications in scientific research:
Chemistry: Used in the synthesis of cadmium zinc sulfate (CdZnS) quantum dots and coordination polymers.
Biology: Utilized in various biochemical assays and studies.
Medicine: Investigated for potential therapeutic applications and as a pharmaceutical intermediate.
Industry: Employed in the production of non-linear optical materials and other specialized industrial processes.
Mechanism of Action
The mechanism of action of cadmium bromide tetrahydrate involves its interaction with molecular targets and pathways. In biological systems, cadmium ions can bind to proteins and enzymes, affecting their function. The bromide ions can participate in various chemical reactions, influencing the overall activity of the compound.
Comparison with Similar Compounds
- Cadmium chloride (CdCl₂)
- Cadmium iodide (CdI₂)
- Zinc bromide (ZnBr₂)
- Calcium bromide (CaBr₂)
- Magnesium bromide (MgBr₂)
Comparison: Cadmium bromide tetrahydrate is unique due to its specific hydration state and the presence of cadmium ions. Compared to other cadmium halides, it has distinct solubility and reactivity properties. Its applications in quantum dot synthesis and non-linear optical materials set it apart from similar compounds.
Properties
Molecular Formula |
BrCdH8O4- |
|---|---|
Molecular Weight |
264.38 g/mol |
IUPAC Name |
cadmium;bromide;tetrahydrate |
InChI |
InChI=1S/BrH.Cd.4H2O/h1H;;4*1H2/p-1 |
InChI Key |
HUVVVAWEAWSCDR-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.[Br-].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


